3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Description
This compound features a 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core, where the spiro system bridges a tetrahydrofuran (oxa) ring and a piperidine (diaza) ring. Key substituents include:
- A tert-butyl group at position 3, enhancing steric bulk and metabolic stability.
- A 2,3-dihydro-1-benzofuran-5-sulfonyl group at position 8, introducing a bicyclic sulfonamide moiety that may influence electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-18(2,3)21-16(22)19(27-17(21)23)7-9-20(10-8-19)28(24,25)14-4-5-15-13(12-14)6-11-26-15/h4-5,12H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFHSLFWIWVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as protodeboronation, which may influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been involved in various chemical reactions, such as chemoselective trifluoromethylation and aralkylation, which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have certain properties, such as a logp of 94 at 25℃ and pH7, which could influence their bioavailability.
Biological Activity
3-tert-butyl-8-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 320.39 g/mol
- Solubility: Soluble in organic solvents; limited aqueous solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as soluble epoxide hydrolase (EC 3.3.2.10), which plays a crucial role in the metabolism of arachidonic acid derivatives . This inhibition can lead to altered lipid metabolism and inflammatory responses.
Antioxidant Activity
Studies have shown that related compounds exhibit significant antioxidant properties. For instance, 4,6-di-tert-butyl-2,3-dihydrobenzofuranols demonstrated potent inhibition of lipid peroxidation and low-density lipoprotein (LDL) oxidation in vitro, suggesting a potential for cardiovascular protective effects . The compound's structure may confer similar antioxidant capabilities.
Anti-inflammatory Effects
The inhibition of epoxide hydrolase suggests potential anti-inflammatory effects due to the modulation of arachidonic acid metabolism . This could lead to decreased production of pro-inflammatory mediators in various inflammatory conditions.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the spiro[4.5]decane core but differ in heteroatom composition and substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Spiro[4.5]decane Derivatives
Key Observations
Core Heteroatom Variations: The target compound’s 1-oxa-3,8-diaza core distinguishes it from triaza analogs (e.g., ), which may alter hydrogen-bonding capacity and solubility.
Substituent Effects :
- Sulfonyl Groups : The target’s dihydrobenzofuran-sulfonyl group is structurally distinct from simpler aryl sulfonyl groups (e.g., 4-chlorophenylsulfonyl in ). This bicyclic moiety may enhance π-π stacking interactions in drug-receptor binding.
- Carboxylate vs. Sulfonyl : Compounds with tert-butyl carboxylate substituents (e.g., ) exhibit different electronic profiles compared to sulfonyl-containing derivatives, impacting reactivity and metabolic stability.
Synthetic Strategies :
- The target compound likely requires sulfonylation to attach the dihydrobenzofuran-sulfonyl group, whereas Ullmann coupling is employed for biphenyl derivatives (e.g., ).
- Safety protocols for handling spiro compounds emphasize avoiding strong oxidants and using protective equipment (e.g., ).
Physical Properties: Limited data are available, but the biphenyl derivative in has a melting point of 224–226°C, suggesting high crystallinity. The target compound’s properties remain uncharacterized in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
